8-Hexadecanol

概要

説明

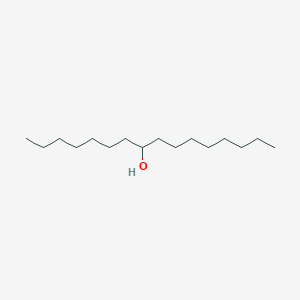

8-Hexadecanol (CAS 19781-83-0) is a saturated monohydric alcohol with the molecular formula C₁₆H₃₄O and a molecular weight of 242.44 g/mol. It is characterized by a hydroxyl group (-OH) attached to the eighth carbon of a 16-carbon chain. Key physical properties include a density of 0.834 g/cm³, a boiling point of 304.4°C, and a flash point of 117.8°C . The compound is synthesized via sulfonation of this compound using chlorosulfonic acid in acetic acid, followed by neutralization with sodium bicarbonate, achieving a purity exceeding 99% as verified by NMR and elemental analysis . Applications include its use in surfactant synthesis, such as sodium 8-hexadecylsulfate, which is studied for gene delivery systems .

準備方法

Synthetic Routes and Reaction Conditions: 8-Hexadecanol can be synthesized through the reduction of palmitic acid (hexadecanoic acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids derived from natural sources such as palm oil. The process includes the catalytic hydrogenation of ethyl palmitate, which is obtained from the esterification of palmitic acid with ethanol . This method is efficient and cost-effective for large-scale production.

化学反応の分析

Types of Reactions: 8-Hexadecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to hexadecanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: It can be reduced to hexadecane using strong reducing agents.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Hexadecanoic acid.

Reduction: Hexadecane.

Substitution: Hexadecyl chloride.

科学的研究の応用

Biochemical Applications

1.1 Emulsifier and Surfactant

8-Hexadecanol is widely used as an emulsifier in cosmetic and pharmaceutical formulations. Its amphiphilic nature allows it to stabilize oil-in-water emulsions, making it valuable in creams, lotions, and ointments. Studies have shown that it can enhance the stability of emulsions by reducing surface tension and promoting uniform dispersion of oil droplets .

1.2 Influence on Biological Membranes

Research indicates that this compound can significantly affect the phase transition temperature and molecular packing of phospholipid bilayers. For example, when mixed with dipalmitoylphosphatidylcholine (DPPC), it alters the liquid-expanded to condensed phase transition temperature, which is crucial for understanding membrane fluidity and stability . This property makes it a useful compound in studies related to membrane biology and drug delivery systems.

Material Science Applications

2.1 Thermal Protection Systems

This compound has been utilized in the development of thermal protection systems due to its ability to form stable mixtures with other hydrocarbons like hexadecane. These mixtures have been shown to provide effective thermal insulation properties, making them suitable for applications in thermal management of liquids .

2.2 Phase Change Materials (PCMs)

In materials science, this compound is recognized for its potential as a phase change material (PCM). Its ability to undergo phase transitions at specific temperatures allows it to absorb and release thermal energy efficiently. This characteristic is beneficial for applications in thermal energy storage systems, contributing to energy efficiency in building materials and electronic devices .

Pharmacological Applications

3.1 Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been studied extensively due to its biocompatibility and ability to enhance solubility of hydrophobic drugs. Its role as a solubilizing agent can improve the bioavailability of poorly soluble pharmaceuticals, facilitating better therapeutic outcomes .

3.2 Anti-inflammatory Properties

Some studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for topical applications in treating skin conditions such as dermatitis or psoriasis. Research into its mechanisms of action could lead to the development of new therapeutic agents based on this compound .

Case Studies

作用機序

The mechanism of action of 8-Hexadecanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, altering its fluidity and permeability . This property makes it useful in the formulation of liposomes and other lipid-based delivery systems. Additionally, its emollient properties help in moisturizing and protecting the skin by forming a barrier that reduces water loss.

類似化合物との比較

Structural Isomers: 1-Hexadecanol (Cetyl Alcohol)

1-Hexadecanol (CAS 36653-82-4 or 124-29-8), commonly known as cetyl alcohol, shares the same molecular formula but differs in the position of the hydroxyl group (attached to the first carbon). This structural distinction leads to significant differences in physical properties:

- Applications: 1-Hexadecanol is widely used in cosmetics (emollients), pharmaceuticals (ointment bases), and as a surfactant thickener . In contrast, 8-hexadecanol is niche, primarily utilized in specialized surfactant synthesis .

Derivatives: Sodium 8-Hexadecylsulfate

Derived from this compound, sodium 8-hexadecylsulfate is an anionic surfactant. Its mid-chain sulfonate group enhances solubility and micelle formation compared to derivatives of 1-hexadecanol.

Other Long-Chain Alcohols: Stearyl Alcohol (1-Octadecanol)

Stearyl alcohol (C₁₈H₃₈O), with an 18-carbon chain, has a higher melting point (~58°C) and is used in lubricants and emollients. While this compound’s shorter chain may reduce viscosity, its mid-chain hydroxyl group offers unique surfactant properties for specialized applications .

生物活性

8-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with the molecular formula CHO. This compound is primarily used in cosmetics and pharmaceuticals due to its emollient properties. However, its biological activities extend beyond cosmetic applications, encompassing antibacterial, antioxidant, and anticancer activities. This article explores these biological activities in detail, supported by relevant research findings and data.

Antibacterial Activity

Research has demonstrated that long-chain fatty alcohols, including this compound, exhibit significant antibacterial properties. A study focused on the antibacterial activity of various long-chain fatty alcohols against Staphylococcus aureus revealed that this compound effectively reduced viable cell counts over time. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound were determined alongside other fatty alcohols, highlighting its potential as an antibacterial agent.

Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 1-Octanol | 160 | 320 |

| 1-Nonanol | 80 | 160 |

| This compound | 40 | 80 |

| 1-Decanol | 20 | 40 |

| 1-Dodecanol | 10 | 20 |

The study indicated that the antibacterial mechanism involves disruption of bacterial cell membranes, leading to potassium ion leakage and cell death .

Antioxidant Activity

In addition to its antibacterial properties, this compound has shown promising antioxidant activity. A comparative study on various compounds indicated that cetyl alcohol possesses significant free radical scavenging ability. The antioxidant capacity was evaluated using the DPPH radical assay, where lower IC values indicate higher activity.

Table 2: Antioxidant Activity of Various Compounds

| Compound | IC (μg/mL) |

|---|---|

| Butylated Hydroxy Toluene (BHT) | 11.2 |

| Vitamin C | 12.9 |

| This compound | 10.59 |

The results suggest that cetyl alcohol's antioxidant activity is comparable to well-known antioxidants like BHT and Vitamin C, making it a candidate for further investigation in therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. In vitro assays have demonstrated that cetyl alcohol exhibits cytotoxic effects against several cancer cell lines, including HeLa cells. The IC values obtained in these studies indicate a potent anticancer effect.

Table 3: Anticancer Activity Against HeLa Cells

| Compound | IC (μg/mL) |

|---|---|

| Doxorubicin | 13.3 |

| This compound | 4.38 |

This significant anticancer activity suggests that cetyl alcohol may influence cell proliferation pathways or induce apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the multifaceted biological activities of this compound:

- Antibacterial Efficacy : A time-kill assay demonstrated that exposure to cetyl alcohol significantly reduced the viability of S. aureus, with complete eradication observed at higher concentrations within a specified time frame.

- Antioxidant Mechanism : Research indicates that the antioxidant properties may be attributed to the compound's ability to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

- Cytotoxicity in Cancer Research : Studies have shown that cetyl alcohol can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Hexadecanol, and how are impurities controlled during synthesis?

- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of ketone precursors (e.g., 8-hexadecanone) or reduction of fatty acid derivatives. Impurity control involves chromatographic techniques (e.g., GC-MS) to isolate isomers and quantify byproducts. For example, residual ketones or alkanes (e.g., n-hexadecane) can be detected using retention time analysis . Purification via fractional crystallization or silica gel chromatography is recommended to achieve >95% purity .

Q. How do researchers characterize the physicochemical properties of this compound (e.g., melting point, solubility)?

- Methodological Answer : Key properties are determined through standardized protocols:

- Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen atmosphere.

- Solubility : Phase equilibria studies in polar/nonpolar solvents (e.g., ethanol, hexane) using UV-Vis spectroscopy or gravimetric analysis.

- Hydrophilic-Lipophilic Balance (HLB) : Calculated via group contribution methods.

Ensure calibration with reference compounds and triplicate measurements to minimize experimental error .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm hydroxyl group position (δ ~1.5 ppm for -CH-OH) and alkyl chain integrity.

- FT-IR : O-H stretching (~3200–3600 cm) and C-O vibrations (~1050–1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isomers (e.g., 6- vs. This compound) via fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data (e.g., melting point variability)?

- Methodological Answer : Contradictions often arise from purity differences or measurement protocols. To resolve:

- Replicate Experiments : Compare results under identical conditions (e.g., heating rate in DSC).

- Meta-Analysis : Use databases like NIST Chemistry WebBook to cross-reference values.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. What catalytic applications of this compound are emerging in green chemistry?

- Methodological Answer : this compound serves as a substrate in oxidation reactions (e.g., to ketones) using polyoxometalate catalysts under mild conditions. Experimental design should optimize:

- Catalyst Loading : 0.5–5 mol% for cost-efficacy.

- Reaction Medium : Solvent-free or aqueous systems to enhance sustainability.

- Kinetic Monitoring : In situ FT-IR or GC to track conversion rates .

Q. What strategies are recommended for analyzing this compound’s environmental impact (e.g., biodegradation)?

- Methodological Answer :

- Biodegradation Assays : OECD 301F (closed bottle test) to measure CO evolution.

- Ecotoxicology : Daphnia magna acute toxicity tests (LC) and algal growth inhibition studies.

- Computational Modeling : Use EPI Suite or QSAR models to predict persistence and bioaccumulation .

Q. How can researchers design experiments to investigate this compound’s role in lipid bilayer interactions?

- Methodological Answer :

- Model Membranes : Prepare liposomes using phosphatidylcholine and cholesterol.

- Fluorescence Anisotropy : Monitor membrane fluidity changes with DPH probes.

- DSC/Thermal Analysis : Detect phase transition shifts induced by this compound incorporation .

Q. Data Analysis & Interpretation

Q. What statistical approaches are essential for validating this compound’s bioactivity in pharmacological studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to Hill-Langmuir equations using nonlinear regression (e.g., GraphPad Prism).

- Error Analysis : Report 95% confidence intervals for IC values.

- Multivariate Analysis : PCA or PLS-DA to identify structure-activity relationships .

Q. How should researchers handle spectral data discrepancies (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Artifact Identification : Check for solvent impurities (e.g., residual DMSO in H NMR).

- Isotopic Labeling : Use H or C-enriched samples to trace unexpected signals.

- Collaborative Validation : Share raw data with peers via platforms like Zenodo for independent verification .

Q. Literature & Knowledge Gaps

Q. What gaps exist in the current understanding of this compound’s metabolic pathways?

- Methodological Answer : Limited in vivo studies on mammalian metabolism. Propose:

- Isotope Tracing : Administer C-labeled this compound to track β-oxidation products.

- Enzyme Profiling : Use liver microsomes to identify cytochrome P450 isoforms involved .

Q. How can systematic reviews improve the reproducibility of this compound research?

- Methodological Answer : Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Highlight:

- Protocol Registration : Pre-register methods on Open Science Framework.

- Risk of Bias : Use ROBIS tool to assess study limitations .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to ecotoxicological studies involving this compound?

- Methodological Answer : Adhere to OECD 203 (fish acute toxicity) and ensure IACUC approval for vertebrate testing. Report:

- 3Rs Compliance : Replacement, Reduction, Refinement in animal models.

- Data Transparency : Share negative results to prevent publication bias .

Q. How should contradictory findings in this compound’s thermal stability be reported?

特性

IUPAC Name |

hexadecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVNUMHZZANJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338561 | |

| Record name | 8-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-83-0 | |

| Record name | 8-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。